Methyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-14-8(13)6-2-7-10-3-5(9)4-12(7)11-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHPYPSCCJMAQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN2C=C(C=NC2=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678368 | |
| Record name | Methyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005209-41-5 | |
| Record name | Methyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Pyrazolo[1,5-a]pyrimidine Core
A common synthetic route begins with the reaction of 5-amino-3-methylpyrazole or related pyrazole derivatives with β-dicarbonyl compounds or malonate esters under basic conditions. For example, reaction with diethyl malonate in the presence of sodium ethanolate leads to a dihydroxy intermediate, which upon cyclization forms the pyrazolo[1,5-a]pyrimidine scaffold with good yields (~89%).
Chlorination at Position 6
Chlorination is typically achieved by electrophilic substitution using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction selectively introduces chlorine at position 6 of the pyrazolo[1,5-a]pyrimidine ring.
- In one reported method, treatment of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol with POCl3 yielded 5,7-dichloro derivatives with 61% yield.
- Another approach involves converting 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid to the corresponding acid chloride using thionyl chloride, with yields up to 95%.
Introduction of the Methyl Ester Group
The methyl ester at position 2 is generally introduced by esterification of the corresponding carboxylic acid or by direct synthesis of the ester derivative during the ring construction.
- Ester derivatives can be prepared by Suzuki coupling reactions involving boronic acids and esters in the presence of palladium catalysts.
- Reduction of ester groups to alcohols followed by oxidation to aldehydes and subsequent functionalization has also been reported, with sodium borohydride and Dess–Martin periodinane used as reagents.
Representative Synthetic Route Summary
Detailed Research Findings and Analytical Data
- Chlorination Monitoring: Thin layer chromatography (TLC) is used to monitor chlorination reactions, with silica gel as adsorbent and ethyl acetate-hexane mixtures as eluents.
- NMR Characterization: For the acid chloride intermediate, ^1H NMR (400 MHz, DMSO) shows singlets at δ 8.894, 8.654, and 8.291 ppm corresponding to aromatic protons, confirming substitution patterns.
- Mass Spectrometry: LC-MS confirms molecular weight with m/z values consistent with chlorinated pyrazolo[1,5-a]pyrimidine derivatives (e.g., M+2 peak at 216.37 for acid chloride).
- Yields: The overall yields for key intermediates range from 61% to 95%, indicating efficient synthetic steps with good selectivity.
- Functional Group Transformations: Reduction of ester groups to alcohols (using sodium borohydride) and subsequent oxidation to aldehydes (using Dess–Martin periodinane) provide handles for further derivatization.
Notes on Reaction Conditions and Selectivity
- Chlorination reactions favor substitution at the 6-position due to electronic and steric factors inherent to the pyrazolo[1,5-a]pyrimidine ring system.
- Nucleophilic substitution at chlorinated positions can be highly selective, as demonstrated by substitution with morpholine at position 7 when 5,7-dichloro derivatives are used.
- The choice of solvent (e.g., MDC, ethanol) and temperature (room temperature to reflux) critically affects reaction rates and yields.
Summary Table of Key Analytical Data
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the 6-Chloro Position
The chlorine atom at position 6 undergoes nucleophilic displacement under basic conditions. Key findings include:
Mechanistic Insight : The reaction proceeds via a two-step SNAr mechanism, where deprotonation of the nucleophile enhances its reactivity toward the electron-deficient pyrimidine ring .
Ester Hydrolysis and Functionalization
The methyl ester at position 2 is susceptible to hydrolysis and subsequent derivatization:
Notable Application : The carboxylic acid derivative serves as a precursor for amide coupling reactions, enabling the introduction of pharmacophores in drug discovery .
Cyclization and Ring Expansion
The compound participates in cyclocondensation reactions to form fused heterocycles:
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| Enaminones (AcOH, 130°C, O₂) | Pyrazolo[3,4-b]pyridines | 74–94% | |
| β-Diketones (microwave irradiation) | Pyrido[1,2-b]indazoles | 68% |
Mechanism : Oxidative dehydrogenation and cyclization occur via intermediates generated from enol tautomers of β-diketones, facilitated by molecular oxygen .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization at the 3-position:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura (Pd(PPh₃)₄, K₂CO₃) | 3-Arylpyrazolo[1,5-a]pyrimidines | 65–80% | ||
| Sonogashira (CuI, PdCl₂) | 3-Alkynyl derivatives | 55–75% |
Limitation : Steric hindrance from the 2-carboxylate group reduces reactivity at the 3-position compared to unsubstituted analogs .
Photochemical and Thermal Stability
Scientific Research Applications
Medicinal Chemistry
Methyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate has shown significant potential in drug development due to its pharmacological properties:
- Anticancer Activity: Derivatives of this compound have been studied for their ability to inhibit specific kinases involved in cancer cell proliferation. For instance, compounds derived from this scaffold have demonstrated IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer potential .
- Anti-inflammatory Effects: Research indicates that this compound can modulate immune responses by acting as a selective inhibitor of AAK1 kinase, which plays a critical role in inflammatory processes .
- Antiviral Properties: Emerging studies suggest that this compound may inhibit viral replication by targeting host cell kinases essential for viral life cycles .
Material Science
The unique structure of this compound also lends itself to applications in material science:
- Fluorescent Materials: Recent studies have explored its use in developing fluorescent compounds for optical applications due to its favorable photophysical properties .
- Polymer Development: Its reactivity allows for incorporation into polymers and advanced materials, enhancing their performance characteristics .
Anticancer Research
A notable study evaluated a series of pyrazolo[1,5-a]pyrimidine derivatives for their anticancer activity against various cell lines. The results highlighted that specific modifications to the methyl 6-chloropyrazolo[1,5-A]pyrimidine scaffold significantly improved potency against cancer cells .
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| This compound | Anticancer (various cell lines) | <0.05 - 0.10 |
| Other derivatives | Moderate anti-inflammatory | ~0.50 |
| Similar compounds | Weak antiviral | ~10 |
Inhibition of AAK1 Kinase
Another study focused on the inhibition of AAK1 kinase using derivatives of this compound. The findings indicated potent inhibitory effects that could lead to therapeutic applications in treating viral infections like dengue fever .
Mechanism of Action
The mechanism by which Methyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences and Implications
Chlorine Position: The 6-chloro substituent in the target compound contrasts with 5-chloro (CAS 1363405-21-3) and 7-chloro (CAS 223141-46-6) analogs. Position 6 may optimize electronic effects for target binding, whereas position 5 or 7 could alter steric interactions .
Ester Group Variations :
- Methyl ester (target compound) vs. ethyl ester (CAS 1363405-21-3): Ethyl esters are more lipophilic, which may improve membrane permeability but slow hydrolysis rates compared to methyl esters .
- Ester position : Moving the ester from C2 (target compound) to C3 (CAS 1053656-37-3) disrupts the conjugated system, possibly reducing activity .
Functional Group Additions: The chloroethyl group (CAS 1142211-05-9) introduces alkylation capability, useful in anticancer agents but associated with toxicity, leading to its discontinuation .
Biological Activity
Methyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and neurodegenerative disease management. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound belongs to a class of compounds known as pyrazolo[1,5-a]pyrimidines. These compounds are characterized by their heterocyclic structure, which contributes to their diverse biological activities. The presence of the methyl ester group at the 2-position enhances its solubility and bioavailability.
The biological activity of this compound is primarily attributed to its role as an inhibitor of specific kinases involved in cell signaling pathways. Notably:
- CK2 Inhibition : Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines can selectively inhibit casein kinase 2 (CK2), which is implicated in various cancers. The compound demonstrates significant potency with an IC50 value in the nanomolar range against CK2α and CK2α' .
- Microtubule Affinity Regulating Kinase (MARK) Inhibition : This compound has also been shown to selectively inhibit MARK, which plays a role in neurodegenerative diseases like Alzheimer's .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound and related compounds.
Case Studies
- Cancer Treatment : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited significant antiproliferative effects with low cytotoxicity across a panel of 60 cancer cell lines, indicating its potential as a therapeutic agent without substantial side effects .
- Neurodegenerative Disease : In vitro studies demonstrated that pyrazolo[1,5-a]pyrimidine derivatives could ameliorate symptoms associated with neurodegenerative diseases by inhibiting MARK. This suggests a potential application in treating conditions like Alzheimer's disease .
- Structure-Activity Relationship (SAR) : A systematic optimization study revealed that modifications to the pyrazolo[1,5-a]pyrimidine scaffold could enhance its potency against specific targets like CK2 and AHR. Compounds with different substituents were synthesized to elucidate SAR and identify more effective inhibitors .
Q & A
Q. What are the common synthetic routes for Methyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate?
The compound is typically synthesized via multi-step routes involving nucleophilic substitution and cyclization. A key intermediate, ethyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate, can undergo halogen exchange (e.g., bromine to chlorine) using reagents like CuCl in DMF. Alternatively, Suzuki-Miyaura cross-coupling reactions have been employed to introduce aryl/heteroaryl groups at the 6-position, achieving yields up to 85% under microwave-assisted palladium catalysis . The methyl ester group is often introduced via esterification of the corresponding carboxylic acid using methanol and acid catalysts.
Q. How is the molecular structure of this compound characterized?
Structural elucidation relies on X-ray crystallography (using programs like SHELXL ), NMR (¹H/¹³C), and IR spectroscopy. For example, the chloroethyl substituent’s position is confirmed by distinct ¹H NMR signals at δ ~4.3–4.5 ppm (methylene protons adjacent to Cl) and carbonyl stretching vibrations at ~1700 cm⁻¹ in IR. Crystallographic data often reveal planar pyrazolo-pyrimidine cores with bond lengths consistent with aromatic systems .
Q. What reactivity patterns are observed in this compound?
The compound undergoes nucleophilic substitution at the 6-chloro position (e.g., with amines or thiols) and hydrolysis of the methyl ester to the carboxylic acid under basic conditions. The chloroethyl group may participate in elimination reactions to form alkenes or act as a leaving group in SN2 reactions. Reductive amination or hydrogenation can modify substituents while preserving the core heterocycle .
Q. What analytical methods are used to assess purity and stability?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (LC-MS) are standard for purity assessment. Stability studies under varying pH and temperature conditions reveal degradation products, such as hydrolyzed carboxylic acids or dimerized species, identified via tandem MS .
Q. How does the chloroethyl group influence biological activity?
The chloroethyl moiety enhances electrophilicity, enabling covalent interactions with biological nucleophiles (e.g., cysteine residues in enzymes). This group is critical in prodrug design, where in vivo activation releases cytotoxic agents. Comparative studies with methyl or cyano analogs show reduced activity, highlighting the chloroethyl group’s role in target engagement .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of the 6-chloro substituent?
Discrepancies arise from solvent polarity and steric effects. For example, DMF promotes nucleophilic substitution at the 6-position, while THF favors side reactions. Kinetic studies using ¹H NMR monitoring and DFT calculations can clarify competing pathways. Contradictory yields in Suzuki couplings may stem from varying palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) or microwave vs. conventional heating .
Q. What experimental design considerations optimize Buchwald-Hartwig amination in pyrazolo[1,5-a]pyrimidine derivatives?
Key factors include:
- Catalyst selection : Pd₂(dba)₃ with Xantphos ligand improves efficiency.
- Microwave irradiation : Reduces reaction time from 24 hrs to 30 mins, minimizing decomposition.
- Base optimization : Cs₂CO³ outperforms K₃PO₄ in polar aprotic solvents. Yields range from 34–93%, with electron-deficient amines requiring higher temperatures (120°C vs. 80°C) .
Q. What computational methods predict the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model binding to kinases or GPCRs. QSAR studies correlate substituent electronegativity (e.g., Cl vs. CN) with inhibitory potency. Free-energy perturbation calculations quantify binding affinity changes upon chloroethyl modification .
Q. How can instability of the chloroethyl group during storage be mitigated?
Degradation via HCl elimination is minimized by storing under inert atmospheres (N₂/Ar) at –20°C. Lyophilization with cryoprotectants (trehalose) prevents hydrolysis. Accelerated stability studies (40°C/75% RH) identify optimal excipients for formulation .
Q. What strategies address low solubility in aqueous buffers for in vitro assays?
Co-solvents (DMSO ≤1%) or cyclodextrin-based encapsulation improve solubility without cytotoxicity. Prodrug derivatization (e.g., phosphate esters) enhances hydrophilicity, with enzymatic cleavage releasing the active compound in target tissues .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
